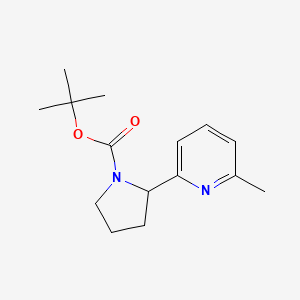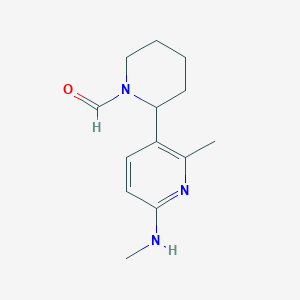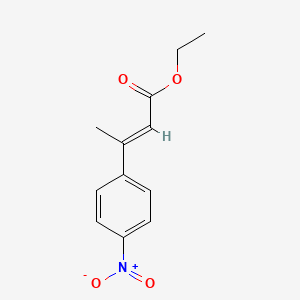
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide is a complex organic molecule that belongs to the class of imidazolium salts This compound is characterized by the presence of an imidazolium ring and a piperidine ring, which are connected through a methanone group The iodide ion serves as the counterion to balance the positive charge on the imidazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide typically involves a multi-step process. One common method starts with the preparation of the imidazolium ring, followed by the introduction of the piperidine ring and the methanone group. The final step involves the addition of the iodide ion to form the salt.
Preparation of Imidazolium Ring: The imidazolium ring can be synthesized through the reaction of an imidazole derivative with a methylating agent, such as methyl iodide, under basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the imidazolium intermediate.
Formation of Methanone Group: The methanone group can be introduced through a carbonylation reaction, where a carbonyl source, such as carbon monoxide, reacts with the intermediate.
Addition of Iodide Ion: The final step involves the addition of an iodide source, such as potassium iodide, to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as crystallization and chromatography, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazolium or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide: has several scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in reactions involving imidazolium salts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids or polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide involves its interaction with specific molecular targets and pathways. The imidazolium ring can interact with nucleic acids or proteins, potentially disrupting their function. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The methanone group can participate in various chemical reactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide: can be compared with other similar compounds, such as:
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis and as a precursor for various pharmaceuticals.
131I-Rutin: A radiolabeled compound used in cancer diagnosis, with unique physicochemical properties.
Berberine: A natural compound with antidiabetic properties, acting through various molecular pathways.
The uniqueness of This compound lies in its combination of an imidazolium ring and a piperidine ring, which imparts distinct chemical and biological properties not found in the other compounds.
Eigenschaften
Molekularformel |
C11H20IN3O |
|---|---|
Molekulargewicht |
337.20 g/mol |
IUPAC-Name |
(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide |
InChI |
InChI=1S/C11H19N3O.HI/c1-10-4-3-5-13(8-10)11(15)14-7-6-12(2)9-14;/h6-7,10H,3-5,8-9H2,1-2H3;1H |
InChI-Schlüssel |
YXQCDMOEBMOZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C(=O)N2C[NH+](C=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)




![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)


![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)
![2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B11824312.png)

